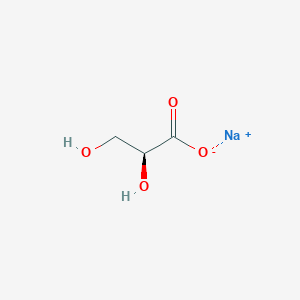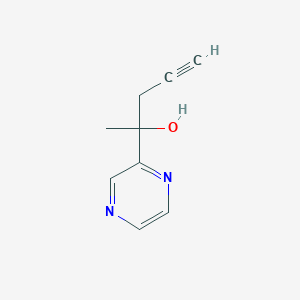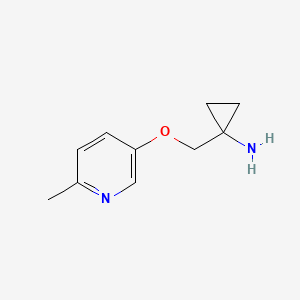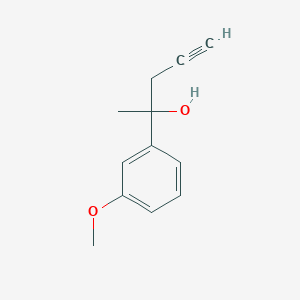
L-Glyceric acid sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glyceric acid sodium: is the sodium salt of L-Glyceric acid, a three-carbon sugar acid. It is a chiral compound with the chemical formula C3H6O4 · xNa+ and a molecular weight of 106.08 g/mol (free acid basis) . This compound is commonly used in biochemical research and has various applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: L-Glyceric acid sodium can be synthesized through the oxidation of glycerol. A typical oxidant used in this process is nitric acid, but catalytic oxidations have also been developed . The reaction can be represented as:
HOCH2CH(OH)CH2OH+O2→HOCH2CH(OH)CO2H+H2O
Industrial Production Methods: Industrial production of this compound often involves microbial processes. For example, glycerol can be converted to glyceric acid using acetic acid bacteria through oxidative fermentation . This method is advantageous due to its sustainability and use of bioresources.
化学反応の分析
Types of Reactions: L-Glyceric acid sodium undergoes various chemical reactions, including:
Oxidation: Glyceric acid can be further oxidized to tartronic acid.
Reduction: It can be reduced to glycerol under specific conditions.
Substitution: The hydroxyl groups in glyceric acid can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid or catalytic oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Tartronic acid.
Reduction: Glycerol.
Substitution: Various substituted glyceric acid derivatives.
科学的研究の応用
L-Glyceric acid sodium has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Plays a role in metabolic studies and is used to diagnose certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for specific diseases.
作用機序
The mechanism by which L-Glyceric acid sodium exerts its effects involves its interaction with various molecular targets and pathways. For instance, in metabolic studies, it is known to be an intermediate in glycolysis and other metabolic pathways . Its effects are mediated through its conversion to other metabolites and its role in biochemical reactions.
類似化合物との比較
D-Glyceric acid sodium: The D-enantiomer of glyceric acid.
DL-Glyceric acid sodium: A racemic mixture of both enantiomers.
Tartronic acid: An oxidation product of glyceric acid.
Comparison: this compound is unique due to its specific chiral configuration, which can influence its biochemical properties and interactions. Compared to its D-enantiomer, this compound may have different biological activities and applications .
特性
分子式 |
C3H5NaO4 |
|---|---|
分子量 |
128.06 g/mol |
IUPAC名 |
sodium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1 |
InChIキー |
IUEMQUIQAPPJDL-DKWTVANSSA-M |
異性体SMILES |
C([C@@H](C(=O)[O-])O)O.[Na+] |
正規SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-Dimethoxy-[2,2'-bipyridine] 1,1'-dioxide](/img/structure/B11928459.png)


![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-dicyclohexyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928479.png)
![2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B11928481.png)




![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)


